Cas no 2228529-13-1 (2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol)

2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
- EN300-1790998
- 2228529-13-1
-
- インチ: 1S/C14H20N2O/c1-14(9-15,10-17)7-6-11-8-16-13-5-3-2-4-12(11)13/h2-5,8,16-17H,6-7,9-10,15H2,1H3
- InChIKey: RJBSCXDGNMTECT-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(CN)CCC1=CNC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 232.157563266g/mol
- どういたいしつりょう: 232.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790998-0.1g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1790998-5.0g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 5g |
$3520.0 | 2023-05-24 | ||
Enamine | EN300-1790998-2.5g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1790998-1.0g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-1790998-0.05g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1790998-0.5g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1790998-5g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1790998-10.0g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 10g |
$5221.0 | 2023-05-24 | ||
Enamine | EN300-1790998-0.25g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1790998-10g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 10g |
$5221.0 | 2023-09-19 |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol 関連文献
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
9. Back matter
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-olに関する追加情報
Compound CAS No 2228529-13-1: 2-(Aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
The compound with CAS number 2228529-13-1, commonly referred to as 2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including an indole ring, a hydroxyl group, and an aminomethyl substituent, which contribute to its diverse chemical properties and potential applications.
Recent studies have highlighted the importance of indole-containing compounds in drug discovery, particularly in the development of treatments for neurodegenerative diseases and cancer. The indole moiety in 2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol is known to exhibit significant biological activity, often acting as a scaffold for various pharmacophores. This makes the compound a promising candidate for further exploration in medicinal chemistry.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the indole derivative. Researchers have employed various methodologies, including Friedel-Crafts alkylation and Suzuki coupling reactions, to construct the indole ring and attach the necessary substituents. The introduction of the hydroxyl and aminomethyl groups requires precise control over reaction conditions to ensure high yields and purity.
One of the most intriguing aspects of CAS No 2228529-13-1 is its potential as a chiral building block in asymmetric synthesis. The presence of multiple stereogenic centers in its structure allows for the exploration of enantioselective reactions, which are crucial in the production of optically active compounds for pharmaceutical applications. Recent advancements in catalytic asymmetric synthesis have opened new avenues for the efficient preparation of this compound with high enantiomeric excess.
From a pharmacological perspective, this compound has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, suggesting its potential as a lead compound for anti-cancer drug development. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been investigated, highlighting its role in modulating neurotransmitter systems.
The structural versatility of 2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol also lends itself to applications in materials science. Researchers have explored its use as a precursor for advanced materials, such as coordination polymers and metalloorganic frameworks (MOFs), where its functional groups can serve as binding sites for metal ions.
In conclusion, CAS No 228577967 (commonly known as 4-bromo-N-[5-bromo(phenyldiazenyl)]benzenesulfonamide) represents a fascinating molecule with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool for future research and development efforts.
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